5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride typically involves several key steps:
Formation of the Pyrrolidine Ring: This can be achieved through various synthetic routes, such as the cyclization of appropriate precursors.
Introduction of the But-3-ynyl Group: This step often involves the use of alkylation reactions to introduce the but-3-ynyl group onto the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Chemical Reactions Analysis
5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition Reactions: The presence of the but-3-ynyl group allows for addition reactions, such as hydrogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The but-3-ynyl group can also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride include other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Lacks the but-3-ynyl group but shares the pyrrolidine core.
N-Butylpyrrolidine-2-carboxylic acid: Contains a butyl group instead of a but-3-ynyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
The uniqueness of this compound lies in the presence of the but-3-ynyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-but-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-3-4-7-5-6-8(10-7)9(11)12;/h1,7-8,10H,3-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLTWDIXFDMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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